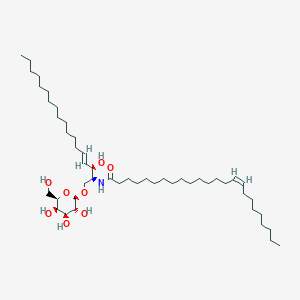

1,2,3-Trinervonoyl glycerol

描述

属性

分子式 |

C48H91NO8 |

|---|---|

分子量 |

810.2 g/mol |

IUPAC 名称 |

(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide |

InChI |

InChI=1S/C48H91NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,41-43,45-48,50-51,53-55H,3-16,19-34,36,38-40H2,1-2H3,(H,49,52)/b18-17-,37-35+/t41-,42+,43+,45-,46-,47+,48+/m0/s1 |

InChI 键 |

WBOZIXHPUPAOIA-JMDWBTAUSA-N |

SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O |

手性 SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O |

规范 SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O |

同义词 |

C 24-cerebroside N-nervonylgalactosylsphingosine |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,2,3-Trinervonoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trinervonoyl glycerol, also known as Glycerol Trinervonate or Trinervonin, is a triacylglycerol composed of a glycerol backbone esterified with three molecules of nervonic acid at the sn-1, sn-2, and sn-3 positions.[1][2] Nervonic acid (cis-15-tetracosenoic acid) is a very-long-chain monounsaturated omega-9 fatty acid, recognized for its crucial role in the biosynthesis of nerve cell myelin.[3] This makes this compound a significant molecule of interest in neuroscience and for the development of therapeutics for demyelinating diseases. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its characterization and synthesis, and a visualization of the biosynthetic pathway of its key constituent, nervonic acid.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in research and development.

| Property | Value | Reference |

| Formal Name | (15Z,15'Z,15''Z)-15-tetracosenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | [1] |

| Synonyms | Glycerol Trinervonate, TG(24:1/24:1/24:1), Trinervonin | [1] |

| CAS Number | 81913-24-8 | [1] |

| Molecular Formula | C₇₅H₁₄₀O₆ | [1] |

| Formula Weight | 1137.9 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 10 mg/mlEthanol: 10 mg/mlEthanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and synthesis of this compound. The following sections outline protocols for its synthesis and the determination of its solubility.

Protocol 1: Synthesis of this compound via Enzymatic Esterification

This protocol describes a general method for the synthesis of triglycerides using a lipase-catalyzed reaction, which offers high specificity and mild reaction conditions.

Materials:

-

Glycerol

-

Nervonic Acid (≥98% purity)

-

Immobilized sn-1,3 specific lipase (e.g., from Rhizomucor miehei)

-

Molecular sieves (3 Å)

-

Anhydrous hexane (or other suitable organic solvent)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, diethyl ether)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve glycerol and a stoichiometric excess of nervonic acid (e.g., 3.3 molar equivalents) in anhydrous hexane.

-

Dehydration: Add activated molecular sieves to the mixture to remove any residual water, which can interfere with the esterification reaction.

-

Enzymatic Reaction: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized (e.g., 10% by weight of the substrates).

-

Incubation: Seal the flask and place it in an incubator shaker at a controlled temperature (e.g., 50-60°C) with constant agitation. Monitor the reaction progress over time (24-72 hours) using thin-layer chromatography (TLC).

-

Reaction Termination and Enzyme Removal: Once the reaction reaches completion (as indicated by the consumption of reactants on TLC), stop the reaction by filtering off the immobilized enzyme.

-

Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by silica gel column chromatography. Elute with a gradient of hexane and diethyl ether to separate the desired this compound from unreacted starting materials and by-products (mono- and diacylglycerols).

-

Characterization: Confirm the identity and purity of the final product using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

Protocol 2: Determination of Solubility

This protocol outlines a method for determining the solubility of this compound in various solvents.

Materials:

-

This compound (purified)

-

A range of solvents (e.g., DMF, Ethanol, PBS buffer)

-

Vials with screw caps

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC method or another appropriate analytical technique.[6]

-

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.

Signaling Pathways and Workflows

Nervonic acid, the sole fatty acid component of this compound, is synthesized in the body through a series of enzymatic reactions. Understanding this pathway is critical for contexts involving its metabolism and potential therapeutic applications.

Caption: Biosynthesis pathway of Nervonic Acid and its incorporation into a triglyceride.

The diagram above illustrates the de novo synthesis of nervonic acid starting from acetyl-CoA.[3][7][8] The process involves the initial synthesis of saturated fatty acids, followed by desaturation and a series of elongation steps catalyzed by elongase enzymes to produce nervonic acid.[9] Finally, nervonic acid is esterified to a glycerol-3-phosphate backbone by acyltransferases to form triglycerides like this compound.[10]

Caption: Experimental workflow for the enzymatic synthesis of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nervonic Acid Synthesis Substrates as Essential Components in Profiled Lipid Supplementation for More Effective Central Nervous System Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aocs.org [aocs.org]

- 5. media.neliti.com [media.neliti.com]

- 6. Solubility of pharmaceutical ingredients in triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research Progress of Nervonic Acid Biosynthesis [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | A Review of Nervonic Acid Production in Plants: Prospects for the Genetic Engineering of High Nervonic Acid Cultivars Plants [frontiersin.org]

- 10. Triglyceride Synthesis and Its Role in Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

Unveiling the Enigma of 1,2,3-Trinervonoyl Glycerol: A Technical Whitepaper on Its Presumed Biological Significance

Disclaimer: Direct experimental evidence detailing the biological role and function of 1,2,3-trinervonoyl glycerol is conspicuously absent in the current scientific literature. This technical guide, therefore, extrapolates its potential biological significance based on the well-documented functions of its constituent molecules: nervonic acid and glycerol, and the established metabolic pathways of triacylglycerols. This document is intended for researchers, scientists, and drug development professionals to highlight the current knowledge gap and stimulate future research into this specific molecule.

Introduction

This compound, also known as trinervonin or glycerol trinervonate, is a triacylglycerol (TAG) composed of a glycerol backbone esterified with three molecules of nervonic acid.[1] While its precise biological functions remain uninvestigated, its chemical structure points towards a significant role as a metabolic precursor to nervonic acid, a long-chain monounsaturated omega-9 fatty acid crucial for the proper functioning of the central and peripheral nervous systems. This whitepaper will synthesize the available information on its components to build a hypothetical framework for the biological role and function of this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is primarily sourced from chemical suppliers and databases.

| Property | Value | Reference |

| Synonyms | Glycerol Trinervonate, TG(24:1/24:1/24:1), Trinervonin | [1] |

| Molecular Formula | C₇₅H₁₄₀O₆ | [1] |

| Molecular Weight | 1137.9 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | DMF: 10 mg/ml, Ethanol: 10 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |

| Storage Temperature | -20°C | [1] |

Inferred Biological Role and Function: A Focus on Nervonic Acid

The biological significance of this compound is likely intrinsically linked to the vital roles of nervonic acid in neurobiology.

Role in the Nervous System

Nervonic acid is a key component of sphingolipids, particularly in the myelin sheath that insulates nerve fibers. This sheath is essential for the rapid and efficient transmission of nerve impulses. A deficiency in nervonic acid can lead to demyelination, a hallmark of several neurodegenerative diseases. Therefore, this compound could serve as a dietary or endogenous source of nervonic acid for the synthesis and maintenance of myelin.

Potential Therapeutic Applications

Given the importance of nervonic acid in neural health, its supplementation, potentially through the administration of this compound, is being explored for a range of neurological conditions. While direct clinical trials on this compound are lacking, the therapeutic potential of nervonic acid suggests that its triglyceride form could be a valuable pro-drug or dietary supplement.

Presumed Metabolism of this compound

The metabolic fate of this compound is presumed to follow the general pathway of dietary triacylglycerol digestion and absorption.

Enzymatic Hydrolysis

Upon ingestion, it is anticipated that pancreatic lipases in the small intestine would hydrolyze the ester bonds of this compound. This enzymatic action would release the glycerol backbone and three molecules of nervonic acid.

Absorption and Distribution

The resulting glycerol and nervonic acid molecules would then be absorbed by the enterocytes lining the small intestine. Following absorption, they would be re-esterified to form triacylglycerols and packaged into chylomicrons for transport through the lymphatic system and into the bloodstream. From there, they would be distributed to various tissues for energy storage or utilization in cellular structures, with a significant portion of the nervonic acid likely being directed towards the nervous system.

Experimental Protocols: A General Framework

While no specific experimental protocols for this compound exist, the following methodologies are standard for studying the metabolism of triacylglycerols and could be adapted.

In Vitro Lipase Activity Assay

-

Objective: To determine the susceptibility of this compound to hydrolysis by pancreatic lipase.

-

Methodology:

-

Prepare a substrate emulsion of this compound.

-

Incubate the emulsion with purified pancreatic lipase at 37°C.

-

Monitor the release of free fatty acids over time using a titrimetric method or a fluorescent probe.

-

Calculate the rate of hydrolysis.

-

In Vivo Absorption and Metabolism Study using Labeled Isotopes

-

Objective: To trace the absorption, distribution, and metabolic fate of this compound in an animal model.

-

Methodology:

-

Synthesize this compound with a stable isotope label (e.g., ¹³C) in the nervonic acid or glycerol moiety.

-

Administer the labeled compound orally to laboratory animals (e.g., rats or mice).

-

Collect blood, tissue, and fecal samples at various time points.

-

Analyze the samples using mass spectrometry to determine the concentration and distribution of the labeled components and their metabolites.

-

Quantitative Data: A Notable Absence

A thorough search of the scientific literature reveals a complete lack of quantitative data regarding the biological activity of this compound. There are no reported values for parameters such as IC₅₀, EC₅₀, binding constants, or pharmacokinetic data (e.g., bioavailability, half-life). This absence of data underscores the nascent stage of research into this specific molecule.

Conclusion and Future Directions

This compound represents a significant knowledge gap in the field of lipid biology and neuroscience. Based on the well-established roles of its constituent nervonic acid, it is reasonable to hypothesize that this triacylglycerol plays a crucial role as a carrier and precursor for this vital fatty acid, particularly for the nervous system. However, without direct experimental evidence, its biological functions remain speculative.

Future research should prioritize in vitro and in vivo studies to elucidate the specific metabolic pathways, bioavailability, and physiological effects of this compound. Such investigations are essential to validate its presumed roles and to explore its potential as a therapeutic agent or nutritional supplement for neurological health. The experimental frameworks outlined in this whitepaper provide a starting point for these much-needed investigations.

References

The Enigmatic Lipid: A Technical Guide to the Natural Sources and Abundance of 1,2,3-Trinervonoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of 1,2,3-trinervonoyl glycerol, a triacylglycerol of significant interest due to its composition of nervonic acid. This document delves into its natural occurrences, abundance, and the methodologies employed for its study, offering a valuable resource for professionals in research and drug development.

Introduction to this compound

This compound, also known as trinervonin, is a triacylglycerol where all three hydroxyl groups of the glycerol backbone are esterified with nervonic acid (24:1n-9), a very-long-chain monounsaturated fatty acid. Nervonic acid is a crucial component of myelin, the protective sheath surrounding nerve fibers, making its derivatives, including this compound, subjects of intense research for their potential roles in neurological health and disease.

Natural Sources and Abundance

Direct quantitative data for this compound as a discrete molecule is scarce in current literature. However, its presence and abundance can be inferred from the high concentrations of its constituent, nervonic acid, in the triglyceride fraction of various natural sources. The following tables summarize the quantitative data for nervonic acid in notable plant and animal sources.

Table 1: Nervonic Acid Content in Seed Oils of Various Plant Species

| Plant Species | Common Name | Nervonic Acid Content (% of Total Fatty Acids) | Reference |

| Malania oleifera | Malania | 55.0 - 67.0% | [1] |

| Lunaria annua | Honesty, Money Plant | 14.0 - 24.0% | [1] |

| Lunaria biennis | Honesty | > 20% in triglyceride lipid | [2] |

| Cardamine gracea | Significant amounts | [2] | |

| Heliophila longifola | Significant amounts | [2] | |

| Acer truncatum | Purple-blow Maple | ~5.0% | [3] |

| Tropaeolum speciosum | Flame Flower | Significant amounts | [3] |

Table 2: Nervonic Acid Content in Other Natural Sources

| Source | Organism Type | Notes on Nervonic Acid | Reference |

| Shark Brain | Animal | Historically a primary source, now largely abandoned for conservation reasons. Particularly abundant in the white matter. | [2][4] |

| Fish Oil | Animal | Found in various cold-water fish like salmon, mackerel, and tuna. | [3] |

| Neocallimastix frontalis | Mold | Contains nervonic acid. | [2] |

| Pseudomonas atlantica | Bacterium | Contains nervonic acid. | [2] |

| Saccharomyces cerevisiae | Yeast | Contains nervonic acid. | [2] |

| Nitzschia cylindrus | Marine Diatom | Contains nervonic acid. | [2] |

In plant species such as Lunaria, nervonic acid is predominantly found esterified at the sn-1 and sn-3 positions of the glycerol backbone[2]. This structural preference suggests that while this compound may be present, other mixed-acid triglycerides containing one or two nervonoyl chains are likely more abundant.

Experimental Protocols

The study of this compound involves its extraction from natural sources followed by sophisticated analytical techniques for identification and quantification.

Extraction of Triacylglycerols from Seed Material

This protocol outlines a general procedure for the extraction of lipids, including this compound, from plant seeds.

Materials:

-

Seed sample (e.g., Lunaria annua seeds)

-

Mortar and pestle or a suitable homogenizer

-

Hexane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Sample Preparation: The seeds are first ground to a fine powder using a mortar and pestle or a mechanical homogenizer to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered seed material is then subjected to extraction with hexane, a non-polar solvent ideal for dissolving lipids. This can be performed by continuous extraction in a Soxhlet apparatus or by repeated maceration and sonication.

-

Filtration and Drying: The hexane extract is filtered to remove solid plant debris. The filtrate is then dried over anhydrous sodium sulfate to remove any residual water.

-

Solvent Removal: The hexane is removed from the extract using a rotary evaporator under reduced pressure to yield the crude lipid extract containing the triacylglycerols.

-

Purification (Optional): The crude extract can be further purified using column chromatography on silica gel to isolate the triacylglycerol fraction from other lipids like phospholipids and free fatty acids.

Quantification of this compound by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice for the analysis of intact triacylglycerols.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system

-

Reversed-phase C18 column

-

Mass Spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source

Procedure:

-

Sample Preparation: The lipid extract is dissolved in a suitable solvent, such as a mixture of isopropanol and acetonitrile. The solution is filtered through a 0.2 µm filter before injection.

-

Chromatographic Separation: The sample is injected into the HPLC system. A reversed-phase C18 column is typically used with a gradient elution of a mobile phase consisting of solvents like acetonitrile, isopropanol, and water. This separates the different triacylglycerol species based on their polarity and acyl chain length.

-

Mass Spectrometric Detection: As the separated triacylglycerols elute from the HPLC column, they are introduced into the mass spectrometer. ESI or APCI is used to ionize the molecules.

-

Identification: The mass-to-charge ratio (m/z) of the parent ion of this compound is used for its identification. Further structural confirmation can be achieved using tandem mass spectrometry (MS/MS), where the parent ion is fragmented to reveal the characteristic nervonic acid fragments.

-

Quantification: Quantification is achieved by comparing the peak area of the identified this compound with a calibration curve generated using a pure standard of the compound.

Biosynthesis and Signaling Pathways

The formation of this compound is intrinsically linked to the biosynthesis of nervonic acid.

Biosynthesis of Nervonic Acid and its Incorporation into Triacylglycerols

Nervonic acid is synthesized in the endoplasmic reticulum from oleoyl-CoA through a series of elongation steps. Each step adds a two-carbon unit from malonyl-CoA. The resulting nervonoyl-CoA is then available for esterification to the glycerol backbone by acyltransferases to form triacylglycerols, including this compound.

Caption: Biosynthesis of nervonic acid and its incorporation into triacylglycerols.

Experimental Workflow for Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from seed sources.

Caption: Workflow for the extraction and analysis of this compound.

Conclusion

This compound remains a molecule of high interest, primarily due to its nervonic acid content. While direct quantification of this specific triacylglycerol is an area requiring further research, the significant abundance of nervonic acid in the triglycerides of certain plant seeds, particularly from Malania oleifera and Lunaria species, points to these as promising natural sources. The methodologies for its extraction and analysis are well-established, relying on standard lipid chemistry and advanced analytical instrumentation. Continued research into the precise triglyceride profiles of these nervonic acid-rich oils will be crucial for unlocking the full potential of this compound in pharmaceutical and nutraceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Nervonic Acid Synthesis Substrates as Essential Components in Profiled Lipid Supplementation for More Effective Central Nervous System Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Review of Nervonic Acid Production in Plants: Prospects for the Genetic Engineering of High Nervonic Acid Cultivars Plants [frontiersin.org]

The Role of Tri-Nervonoyl Glycerol [TG(24:1/24:1/24:1)] in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the triglyceride TG(24:1/24:1/24:1), also known as tri-nervonoyl glycerol. This molecule is a triacylglycerol composed of a glycerol backbone esterified with three molecules of nervonic acid (24:1), a very-long-chain monounsaturated fatty acid. While research on this specific triglyceride is emerging, its significance is inferred from the well-documented roles of nervonic acid and very-long-chain fatty acids (VLCFAs) in various physiological and pathological processes. This document details the biosynthesis, catabolism, and potential physiological roles of TG(24:1/24:1/24:1), supported by experimental protocols for its study and quantitative data from relevant literature.

Introduction to TG(24:1/24:1/24:1) and Very-Long-Chain Fatty Acids

Triglycerides are the primary form of energy storage in most eukaryotes and are central to lipid metabolism.[1][2] The specific fatty acid composition of a triglyceride molecule dictates its physical properties and biological functions. TG(24:1/24:1/24:1) is a unique triglyceride containing three chains of nervonic acid (cis-15-tetracosenoic acid), a 24-carbon monounsaturated omega-9 fatty acid.[3] Nervonic acid is an elongation product of oleic acid and is a significant component of sphingolipids in the white matter of the brain, highlighting its importance in the nervous system.[4]

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are involved in numerous biological processes, and their dysregulation is linked to several diseases.[5][6] The study of triglycerides containing VLCFAs, such as TG(24:1/24:1/24:1), is crucial for understanding the metabolic fate and signaling roles of these important fatty acids.

Biosynthesis of TG(24:1/24:1/24:1)

The synthesis of TG(24:1/24:1/24:1) follows the general pathways of triglyceride biosynthesis, primarily the Kennedy pathway, which occurs in the endoplasmic reticulum.[7][8] A key prerequisite is the availability of nervonic acid in the form of nervonoyl-CoA.

Synthesis of Nervonic Acid (24:1)

Nervonic acid is synthesized from oleic acid (18:1 n-9) through a series of elongation steps.[4] This process involves the addition of two-carbon units from malonyl-CoA by fatty acid elongase enzymes.[4]

Kennedy Pathway for TG(24:1/24:1/24:1) Synthesis

The primary pathway for the synthesis of TG(24:1/24:1/24:1) is the glycerol-3-phosphate pathway, also known as the Kennedy pathway.[7][8]

The steps are as follows:

-

Acylation of Glycerol-3-Phosphate: Glycerol-3-phosphate is acylated at the sn-1 position with nervonoyl-CoA by glycerol-3-phosphate acyltransferase (GPAT) to form lysophosphatidic acid (LPA).[9]

-

Formation of Phosphatidic Acid: LPA is then acylated at the sn-2 position by 1-acylglycerol-3-phosphate acyltransferase (AGPAT) with another molecule of nervonoyl-CoA to yield phosphatidic acid (PA).[9]

-

Dephosphorylation to Diacylglycerol: The phosphate group is removed from PA by phosphatidic acid phosphatase (PAP) to produce diacylglycerol (DAG).[10][11]

-

Final Acylation: A third nervonoyl-CoA is added to the DAG at the sn-3 position by diacylglycerol acyltransferase (DGAT) to form TG(24:1/24:1/24:1).[9][11]

Below is a diagram illustrating the Kennedy pathway for the synthesis of TG(24:1/24:1/24:1).

Biosynthesis of TG(24:1/24:1/24:1).

Catabolism of TG(24:1/24:1/24:1)

The breakdown of TG(24:1/24:1/24:1) occurs through lipolysis, a process catalyzed by lipases. This releases free nervonic acid and a glycerol backbone.

-

Lipolysis: Hormone-sensitive lipase and other cellular lipases hydrolyze the ester bonds of TG(24:1/24:1/24:1), releasing three molecules of nervonic acid and one molecule of glycerol.[2][12]

-

Fate of Glycerol: The glycerol backbone can be phosphorylated to glycerol-3-phosphate and enter glycolysis or gluconeogenesis.[2]

-

Fate of Nervonic Acid: The released nervonic acid is activated to nervonoyl-CoA and can undergo several metabolic fates:

-

Beta-oxidation: As a VLCFA, nervonic acid is primarily metabolized in peroxisomes.[13]

-

Re-esterification: It can be re-esterified into other lipids, such as sphingolipids and other glycerolipids.[4][13]

-

Energy Source: The products of beta-oxidation can be further oxidized in the mitochondria to produce ATP.

-

The following diagram illustrates the catabolic pathway.

Catabolism of TG(24:1/24:1/24:1).

Potential Physiological Roles and Clinical Significance

While direct studies on TG(24:1/24:1/24:1) are limited, its roles can be inferred from the functions of nervonic acid and VLCFAs.

-

Nervous System: Nervonic acid is crucial for the maintenance of myelin sheaths.[4] TG(24:1/24:1/24:1) could serve as a storage and transport form of nervonic acid for the brain.

-

Metabolic Regulation: Dietary supplementation with nervonic acid has been shown to improve metabolic parameters in mouse models of diet-induced obesity.[14] It may influence fatty acid oxidation through the activation of PPARα and PGC1α.[14]

-

Metabolic Syndrome: The proportion of nervonic acid in serum lipids has been associated with metabolic syndrome, peroxisomal dysfunction, and endoplasmic reticulum stress.[15][16]

-

Cancer: Elevated levels of VLCFAs, which can be stored in triglycerides, have been observed in colorectal cancer tissues.[17]

Quantitative Data

Quantitative data for TG(24:1/24:1/24:1) is not widely available in the literature. However, data on nervonic acid content in various lipid fractions provide context.

| Biological Matrix | Condition | Lipid Fraction | Nervonic Acid (24:1) Content/Change | Reference |

| Mouse Liver | High-Fat Diet | Triglycerides | Increased | [13] |

| Human Serum | Metabolic Syndrome | Total Lipids | Significantly Reduced | [16] |

| Colorectal Cancer Tissue | Cancer vs. Normal | Triglycerides | Significantly Increased | [17] |

Experimental Protocols

The study of TG(24:1/24:1/24:1) requires specialized lipidomics techniques.

Lipid Extraction

A standard method for extracting lipids from biological samples is the Folch method or a modification thereof.[18]

-

Homogenization: Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) solution.

-

Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

-

Collection: The lower organic phase, containing the lipids, is collected.

-

Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for analysis.[18]

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of TG(24:1/24:1/24:1).[19][20]

-

Chromatographic Separation: Use a reverse-phase C18 or C30 column to separate the triglyceride species.[19][20]

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Detection: Monitor for the specific precursor ion of TG(24:1/24:1/24:1) and its characteristic product ions (corresponding to the loss of a nervonic acid chain).[19]

-

-

Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

The following diagram outlines a general workflow for the analysis of TG(24:1/24:1/24:1).

Workflow for TG(24:1/24:1/24:1) analysis.

Conclusion

TG(24:1/24:1/24:1) is a specific and relatively understudied triglyceride with potentially significant roles in lipid metabolism, particularly concerning the storage, transport, and signaling functions of nervonic acid. Its involvement in neurological health and metabolic diseases warrants further investigation. The methodologies outlined in this guide provide a framework for researchers to explore the precise functions and metabolic fate of this unique lipid molecule. Future studies focusing on the direct measurement and functional analysis of TG(24:1/24:1/24:1) will be crucial in elucidating its importance in health and disease.

References

- 1. Triglyceride - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for TG(20:0/20:0/20:1(11Z)) (HMDB0005415) [hmdb.ca]

- 3. Nervonic acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Very Long Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 6. lipotype.com [lipotype.com]

- 7. Triglyceride Synthesis and Its Role in Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for TG(24:1(15Z)/18:0/18:3(6Z,9Z,12Z)) (HMDB0051967) [hmdb.ca]

- 11. Human Metabolome Database: Showing metabocard for DG(24:1(15Z)/20:4(5Z,8Z,11Z,14Z)/0:0) (HMDB0007837) [hmdb.ca]

- 12. Tld1 is a regulator of triglyceride lipolysis that demarcates a lipid droplet subpopulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nervonic acid limits weight gain in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Proportion of Nervonic Acid in Serum Lipids is Associated with Serum Plasmalogen Levels and Metabolic Syndrome [jstage.jst.go.jp]

- 16. Proportion of nervonic acid in serum lipids is associated with serum plasmalogen levels and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Very long-chain fatty acids are accumulated in triacylglycerol and nonesterified forms in colorectal cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mmpc.org [mmpc.org]

- 19. A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A reversed-phase capillary ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) method for comprehensive top-down/bottom-up lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]

Trinervonin: A Comprehensive Technical Overview

Disclaimer: Initial searches for "Trinervonin" did not yield significant results in established scientific literature, suggesting it may be a novel, highly specialized, or not widely documented compound. However, subsequent targeted searches identified "Trinervonin" as a synonym for 1,2,3-Trinervonoyl glycerol , a triacylglycerol containing nervonic acid.[1][2] This guide is based on the available information for this compound and provides a hypothetical framework for its discovery and analysis, adhering to the requested technical format.

Discovery and Historical Context

The identification of Trinervonin is intrinsically linked to the study of nervonic acid, a long-chain monounsaturated omega-9 fatty acid. While a specific discovery narrative for Trinervonin is not documented, its existence is predicated on the characterization of nervonic acid as a key component of sphingolipids in the myelin sheath of nerve fibers. It is plausible that Trinervonin was first synthesized or isolated during investigations into the composition and metabolism of complex lipids in the nervous system.

Trinervonin (this compound) is a triacylglycerol where nervonic acid is esterified to all three positions of the glycerol backbone.[1][2] Its primary significance in a research context lies in its role as a stable, concentrated form of nervonic acid, making it a useful tool for studying the biological effects of this specific fatty acid.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of Trinervonin is presented below.

| Property | Value | Source |

| CAS Number | 81913-24-8 | ChemicalBook[1][2] |

| Molecular Formula | C75H140O6 | ChemicalBook[1] |

| Molecular Weight | 1137.91 g/mol | ChemicalBook[1] |

| Predicted Boiling Point | 955.9 ± 32.0 °C | ChemicalBook[1][2] |

| Predicted Density | 0.904 ± 0.06 g/cm³ | ChemicalBook[1][2] |

| Storage Temperature | -20°C | ChemicalBook[2] |

| Solubility | DMF: 10 mg/ml; Ethanol: 10 mg/ml | ChemicalBook[2] |

| Physical State | Solid | ChemicalBook[2] |

Hypothetical Biological Activity and Signaling

Given that Trinervonin is a delivery vehicle for nervonic acid, its biological activity would be mediated by the subsequent release and metabolism of nervonic acid. Nervonic acid is a known precursor in the biosynthesis of sphingolipids, which are critical for the integrity of the neuronal myelin sheath. A potential mechanism of action could involve the modulation of enzymes and receptors involved in myelination and neural repair.

Caption: Hypothetical pathway of Trinervonin metabolism and nervonic acid action.

Experimental Protocols

The following sections describe hypothetical, yet plausible, experimental protocols that would be used to characterize the biological activity of Trinervonin.

Objective: To determine the rate of nervonic acid release from Trinervonin by lipoprotein lipase (LPL).

Methodology:

-

A reaction mixture is prepared containing 100 µM Trinervonin, 50 mM Tris-HCl (pH 8.5), 150 mM NaCl, and 1% fatty acid-free bovine serum albumin (BSA).

-

The reaction is initiated by the addition of recombinant human LPL to a final concentration of 10 µg/mL.

-

The mixture is incubated at 37°C with constant shaking.

-

Aliquots are taken at 0, 5, 15, 30, and 60-minute intervals.

-

The reaction in the aliquots is stopped by the addition of a 2:1 chloroform:methanol solution.

-

Lipids are extracted, and the free nervonic acid is quantified using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector set to 205 nm.

Objective: To quantify the uptake of nervonic acid derived from Trinervonin in a human oligodendrocyte cell line.

Methodology:

-

Human oligodendrocyte precursor cells (OPCs) are cultured in differentiation medium for 7 days.

-

Cells are incubated with 50 µM Trinervonin complexed with BSA for 0, 1, 2, 4, and 8 hours.

-

At each time point, the medium is removed, and cells are washed three times with ice-cold phosphate-buffered saline (PBS).

-

Total cellular lipids are extracted using the Bligh-Dyer method.

-

The lipid extract is saponified, and the resulting fatty acids are methylated to form fatty acid methyl esters (FAMEs).

-

The amount of nervonic acid is quantified by Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: Workflow for quantifying cellular uptake of nervonic acid from Trinervonin.

Quantitative Data Summary (Hypothetical)

The following tables represent hypothetical data that could be generated from the experiments described above.

Table 1: LPL-Mediated Release of Nervonic Acid from Trinervonin

| Time (minutes) | Nervonic Acid Released (µM) |

| 0 | 0.0 ± 0.0 |

| 5 | 18.5 ± 2.1 |

| 15 | 45.2 ± 3.8 |

| 30 | 78.9 ± 5.5 |

| 60 | 112.3 ± 7.2 |

Table 2: Uptake of Nervonic Acid in Differentiated Oligodendrocytes

| Incubation Time (hours) | Intracellular Nervonic Acid (nmol/mg protein) |

| 0 | 1.2 ± 0.3 |

| 1 | 5.8 ± 0.7 |

| 2 | 12.4 ± 1.1 |

| 4 | 25.6 ± 2.5 |

| 8 | 48.9 ± 4.1 |

Conclusion and Future Directions

Trinervonin, as this compound, serves as a specific chemical tool for the delivery and study of nervonic acid. The provided hypothetical framework outlines the necessary steps to characterize its metabolic processing and cellular effects, particularly in the context of neurobiology and myelin sheath dynamics. Future research should focus on in vivo studies to determine the pharmacokinetic profile of Trinervonin and its efficacy in animal models of demyelinating diseases. Elucidating the precise downstream effects of nervonic acid supplementation on the lipidome of neural cells will be crucial for understanding its therapeutic potential.

References

An In-depth Technical Guide on the Postulated Physiological Effects of 1,2,3-Trinervonoyl Glycerol Administration

Disclaimer: Direct experimental data on the physiological effects of 1,2,3-Trinervonoyl glycerol administration is not available in the current scientific literature. This guide, therefore, extrapolates the potential effects based on the known physiological roles of its sole constituent, nervonic acid. The information presented herein is intended for research, scientific, and drug development professionals and should be interpreted with this significant data gap in mind.

Introduction to this compound

This compound, also known as glycerol trinervonate or trinervonin, is a triacylglycerol where each of the three hydroxyl groups of the glycerol backbone is esterified with nervonic acid (24:1, n-9)[1][2][3][4]. Nervonic acid is a very-long-chain monounsaturated fatty acid that is a key component of sphingolipids, such as cerebrosides and gangliosides, which are abundant in the myelin sheath of nerve fibers[5]. Given that the in vivo administration of triglycerides leads to their hydrolysis and the release of their constituent fatty acids, it is hypothesized that the physiological effects of this compound would be primarily dictated by the systemic and tissue-specific increase in nervonic acid levels.

Postulated Physiological Effects and Underlying Mechanisms

The administration of this compound is expected to increase the bioavailability of nervonic acid, which may, in turn, influence several physiological processes, primarily related to the nervous system and lipid metabolism.

2.1 Neurological Effects

Nervonic acid is crucial for the biosynthesis of nervonyl sphingolipids, which are integral to the formation and maintenance of the myelin sheath[5]. Therefore, an increased supply of nervonic acid could potentially support myelination and neural cell integrity. It has been suggested that nervonic acid may be involved in the growth and maintenance of nerve tissue and may act as a regulator of Ca2+ ion channels in the cell membranes of nerve tissue[5].

2.2 Metabolic Effects

Nervonic acid has been studied in the context of metabolic disorders. Reduced levels of nervonic acid in serum lipids have been associated with metabolic syndrome[6]. Specifically, lower proportions of nervonic acid were linked to lower HDL-C and higher triglyceride and small dense LDL-C levels[6]. This suggests a potential role for nervonic acid in maintaining a healthy lipid profile.

Potential Therapeutic Applications

Based on the known roles of nervonic acid, the administration of this compound could be explored for the following therapeutic applications:

-

Demyelinating Diseases: By providing a direct precursor for the synthesis of myelin sheath components, it could be investigated as a supportive therapy for conditions like multiple sclerosis and adrenoleukodystrophy.

-

Cognitive Enhancement: Studies on Acer truncatum Bunge seed oil, which is rich in nervonic acid, have shown cognitive improvement in rats[7]. This suggests a potential for nervonic acid to support cognitive function.

-

Metabolic Syndrome: Supplementation could potentially help in correcting the lipid abnormalities associated with metabolic syndrome[6].

Quantitative Data from Nervonic Acid Studies

The following tables summarize quantitative data from studies involving nervonic acid or nervonic acid-rich oils.

Table 1: Effects of Nervonic Acid on Very-Long-Chain Fatty Acid Levels in Adrenoleukodystrophy (ALD) Fibroblasts

| Treatment Concentration (µM) | % Decrease in C26:0-ceramides | % Decrease in C26:0-sphingomyelin | % Decrease in C26:0-LPC |

| 10 | ~15% | ~20% | Not significant |

| 25 | ~30% | ~40% | Not significant |

| 50 | ~50% | ~60% | ~25% |

Data extrapolated from figures in a study on ALD fibroblasts, showing a concentration-dependent decrease in C26:0 complex lipids with nervonic acid treatment[8].

Table 2: Association of Serum Nervonic Acid with Metabolic Syndrome Parameters

| Parameter | Association with Nervonic Acid |

| High-Density Lipoprotein Cholesterol (HDL-C) | Positive |

| Triglycerides (TG) | Inverse |

| Small Dense Low-Density Lipoprotein Cholesterol (sdLDL-C) | Inverse |

Based on a study showing that a lower proportion of nervonic acid in serum lipids is associated with metabolic syndrome[6].

Experimental Protocols

5.1 In Vitro Study of Nervonic Acid on ALD Fibroblasts

-

Cell Culture: Human adrenoleukodystrophy (ALD) fibroblast cell lines are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are treated with varying concentrations of nervonic acid (e.g., 10, 25, 50 µM) for a specified period (e.g., 72 hours). A vehicle control (e.g., ethanol) is also included.

-

Lipid Analysis: After treatment, cells are harvested, and lipids are extracted. The levels of very-long-chain fatty acids (VLCFAs) and their complex lipid derivatives (ceramides, sphingomyelin, lyso-phosphatidylcholines) are quantified using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[8].

5.2 Animal Study of Nervonic Acid-Rich Oil on Cognitive Function

-

Animal Model: Male Sprague-Dawley rats are used.

-

Dietary Supplementation: Rats are administered Acer truncatum Bunge seed oil (ASO), rich in nervonic acid, via oral gavage for a specific duration (e.g., one, three, and seven days). A control group receives a standard diet without ASO supplementation.

-

Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris Water Maze (MWM) to evaluate learning and memory.

-

Lipidomic Analysis: Blood serum and brain tissue are collected for lipidomic analysis using LC-MS/MS to measure changes in fatty acid profiles and lipid metabolism[7].

Signaling Pathways and Experimental Workflows

6.1 Postulated Signaling Pathway of Nervonic Acid in Myelination

Caption: Postulated pathway of this compound in myelination.

6.2 Experimental Workflow for In Vitro Nervonic Acid Study

Caption: Workflow for in vitro study of nervonic acid on ALD fibroblasts.

Conclusion and Future Directions

While this compound is commercially available for research, its physiological effects upon administration remain uninvestigated. Based on the crucial roles of its constituent, nervonic acid, in the nervous system and lipid metabolism, it is plausible that this compound could offer therapeutic benefits for demyelinating disorders and metabolic syndrome. However, rigorous preclinical and clinical studies are imperative to validate these hypotheses. Future research should focus on the pharmacokinetic and pharmacodynamic properties of this compound, its efficacy in relevant animal models, and its safety profile. Such studies will be crucial to unlock the potential of this specific triglyceride in drug development and clinical applications.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. glpbio.cn [glpbio.cn]

- 5. Nervonic acid - Wikipedia [en.wikipedia.org]

- 6. Proportion of nervonic acid in serum lipids is associated with serum plasmalogen levels and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cognitive improvement effect of nervonic acid and essential fatty acids on rats ingesting Acer truncatum Bunge seed oil revealed by lipidomics approac ... - Food & Function (RSC Publishing) DOI:10.1039/D1FO03671H [pubs.rsc.org]

- 8. Nervonic Acid Attenuates Accumulation of Very Long-Chain Fatty Acids and is a Potential Therapy for Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Levels of 1,2,3-Trinervonoyl Glycerol in Human Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of endogenous 1,2,3-trinervonoyl glycerol, a triglyceride composed of three nervonic acid molecules. Direct quantitative data on the levels of this specific triglyceride in human tissues is scarce in publicly available literature. This guide addresses this challenge by presenting proxy data, detailing established experimental protocols for the analysis of tissue triglycerides, and illustrating relevant biological pathways and analytical workflows. The information is intended to equip researchers with the necessary background and methodologies to investigate the roles of nervonic acid-containing triglycerides in health and disease.

Introduction to this compound and Nervonic Acid

This compound, also known as trinervonoin, is a triacylglycerol where all three fatty acid chains esterified to the glycerol backbone are nervonic acid. Nervonic acid (24:1, n-9) is a long-chain monounsaturated fatty acid that is particularly abundant in the white matter of the brain and in peripheral nervous tissue.[1][2] It is a crucial component of sphingolipids, such as sphingomyelin, which are integral to the structure and function of the myelin sheath that insulates nerve fibers.[1][2] Given the importance of nervonic acid in the nervous system, understanding the endogenous levels and metabolism of its storage form, this compound, is of significant interest for neuroscience and drug development.

Quantitative Data on Nervonic Acid-Containing Triglycerides

As a proxy, this guide presents data on the nervonic acid content within the total triacylglycerol fraction in mouse tissues. While this is not a direct measure of this compound in humans, it provides a valuable indication of the presence and relative abundance of nervonic acid within the triglyceride pool in a mammalian model.

Table 1: Nervonic Acid Content in the Triacylglycerol Fraction of Mouse Tissues

| Tissue | Condition | Nervonic Acid Content (% of total fatty acids in Triacylglycerols) |

| Liver | Control | ~0.1% |

| Plasma | Control | ~0.2% |

Source: Adapted from data presented in a study on high-fat diet-fed mice.[3] It is important to note that these values represent the proportion of nervonic acid within the entire pool of triglycerides and not the concentration of this compound itself. These are from a mouse model and may not directly translate to human physiology.

Experimental Protocols

The following sections detail the methodologies for the extraction and quantification of triglycerides from tissue samples, which can be adapted for the analysis of this compound.

Lipid Extraction from Tissues (Folch Method)

The Folch method is a widely used protocol for the extraction of total lipids from biological samples.[4][5][6][7]

Materials:

-

Tissue sample (e.g., brain, liver, adipose tissue)

-

Chloroform

-

Methanol

-

0.9% NaCl solution (or 0.88% KCl)

-

Homogenizer

-

Centrifuge

-

Glass centrifuge tubes

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Homogenization: Weigh the tissue sample (e.g., 1 gram) and homogenize it in 20 volumes (e.g., 20 mL) of a 2:1 (v/v) chloroform:methanol mixture. This creates a single-phase solution.[4][7]

-

Phase Separation: To the homogenate, add 0.2 volumes (e.g., 4 mL) of 0.9% NaCl solution. Vortex the mixture and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the mixture into two phases.[4][5]

-

Lipid Collection: The lower phase contains the total lipids dissolved in chloroform. The upper aqueous phase contains non-lipid components. Carefully collect the lower chloroform phase using a Pasteur pipette.

-

Washing: To maximize lipid recovery, the upper phase can be washed with a small volume of the 2:1 chloroform:methanol mixture, centrifuged again, and the lower phase combined with the first extract.

-

Drying: Evaporate the solvent from the collected chloroform phase under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

-

Storage: The dried lipid extract can be stored under a nitrogen atmosphere at -20°C or below until analysis.

Quantification of Specific Triglycerides by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of individual lipid species.[8][9][10]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent, such as a mixture of isopropanol, acetonitrile, and water. The exact composition will depend on the chromatographic method.

-

Chromatographic Separation: Inject the sample onto a reverse-phase C18 or C30 column. The mobile phases typically consist of an aqueous solvent with additives like ammonium formate or acetate and an organic solvent mixture (e.g., acetonitrile/isopropanol). A gradient elution is used to separate the different triglyceride species based on their hydrophobicity.[10]

-

Mass Spectrometric Detection:

-

The eluting triglycerides are ionized using ESI, typically in positive ion mode, forming adducts such as [M+NH4]+ or [M+Na]+.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification. In MRM, a specific precursor ion (the intact triglyceride) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (a fragment corresponding to the loss of a fatty acid) is monitored in the third quadrupole.[10]

-

For this compound, the precursor ion would be selected based on its molecular weight, and the product ion would correspond to the neutral loss of a nervonic acid molecule.

-

-

Quantification: A calibration curve is generated using a synthetic standard of this compound of known concentrations. The concentration of the endogenous compound in the tissue sample is then determined by comparing its peak area to the calibration curve. The final concentration is typically expressed as ng or µg per gram of tissue.

Visualizations

Experimental Workflow for Triglyceride Analysis

References

- 1. Nervonic acid - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for Nervonic acid (HMDB0002368) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. microbenotes.com [microbenotes.com]

- 5. mmpc.org [mmpc.org]

- 6. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Brain Lipids - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]

- 10. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Chemical Synthesis of High-Purity 1,2,3-Trinervonoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis, purification, and characterization of high-purity 1,2,3-Trinervonoyl glycerol. This triacylglycerol, containing three units of nervonic acid, is of significant interest in various research and development areas, including neuroscience and metabolic studies.

Introduction

This compound is a triacylglycerol composed of a glycerol backbone esterified with three molecules of nervonic acid (cis-15-tetracosenoic acid). Nervonic acid is a long-chain monounsaturated omega-9 fatty acid, which is an important component of sphingolipids in the myelin sheath of nerve fibers. The high-purity synthesis of this compound is crucial for its use as a standard in analytical studies, in biological assays to investigate its metabolic fate and physiological effects, and in the development of potential therapeutic agents.

The primary route for the chemical synthesis of this compound is the direct esterification of glycerol with nervonic acid. This method, while straightforward in principle, requires careful optimization of reaction conditions to achieve high yields and purity, primarily due to the high melting point of nervonic acid and the potential for side reactions. Subsequent purification is essential to remove unreacted starting materials and by-products such as mono- and diacylglycerols.

Synthesis Pathway and Experimental Workflow

The chemical synthesis of this compound involves a one-step direct esterification reaction. The overall workflow, from starting materials to the purified product, is depicted below.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis and characterization of this compound, based on analogous triacylglycerol syntheses.

| Parameter | Value | Method of Determination |

| Synthesis | ||

| Reactant Molar Ratio | Glycerol : Nervonic Acid (1 : 3.3) | Stoichiometry |

| Catalyst Loading | 0.5 - 2.0 mol% (relative to glycerol) | - |

| Reaction Temperature | 180 - 220 °C | Thermocouple |

| Reaction Time | 8 - 24 hours | - |

| Typical Yield (Crude) | 85 - 95% | Gravimetric |

| Typical Yield (Purified) | 70 - 85% | Gravimetric |

| Purification | ||

| Purity after Recrystallization | > 98% | HPLC, GC-MS |

| Characterization | ||

| Molecular Weight | 1137.9 g/mol | Mass Spectrometry |

| Melting Point | Not reported (solid at room temp.) | DSC or Melting Point Apparatus |

| TLC Rf Value | ~0.6 (Hexane:Ethyl Acetate 9:1) | Thin-Layer Chromatography |

Experimental Protocols

Synthesis of High-Purity this compound

This protocol is adapted from general methods for the synthesis of triacylglycerols via direct esterification.

Materials:

-

Glycerol (anhydrous, ≥99.5%)

-

Nervonic Acid (≥98%)

-

Tin (II) Chloride (SnCl2) or other suitable esterification catalyst

-

Nitrogen gas (high purity)

-

Toluene (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Acetone (reagent grade)

-

Hexane (reagent grade)

-

Ethyl acetate (reagent grade)

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with magnetic stirrer and temperature controller

-

Condenser

-

Dean-Stark trap (optional, for azeotropic water removal)

-

Vacuum pump

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel with filter paper

-

Crystallization dish

Procedure:

-

Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add glycerol (1.0 eq), nervonic acid (3.3 eq), and tin (II) chloride (0.01 eq).

-

Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to create an inert atmosphere.

-

Reaction: Heat the reaction mixture to 200°C with vigorous stirring under a slow stream of nitrogen. Water produced during the esterification will be removed. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of nervonic acid. The reaction is typically complete within 12-24 hours.

-

Cooling: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Work-up: Dissolve the crude product in toluene. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acidic catalyst and unreacted nervonic acid. Repeat the wash until the aqueous layer is no longer basic.

-

Drying: Wash the organic layer with brine, then dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the sodium sulfate and remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound as a waxy solid.

Purification by Recrystallization

-

Dissolution: Dissolve the crude product in a minimal amount of hot acetone.

-

Crystallization: Slowly cool the solution to room temperature, then place it in a -20°C freezer to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold acetone.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Characterization Workflow

The purity and identity of the synthesized this compound should be confirmed by a combination of analytical techniques.

4.3.1. Thin-Layer Chromatography (TLC)

-

Mobile Phase: Hexane:Ethyl Acetate (9:1, v/v)

-

Stationary Phase: Silica gel 60 F254

-

Visualization: Iodine vapor or potassium permanganate stain.

-

Expected Result: A single major spot corresponding to the triacylglycerol, with a higher Rf value than mono- and diacylglycerols and nervonic acid.

4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Composition

-

Transesterification: Convert the triacylglycerol to fatty acid methyl esters (FAMEs) by reacting with methanolic HCl or BF3-methanol.

-

GC-MS Analysis: Analyze the FAMEs by GC-MS.

-

Expected Result: A major peak corresponding to the methyl ester of nervonic acid, confirming the fatty acid composition.

4.3.3. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column.

-

Mobile Phase: Acetonitrile/Isopropanol gradient.

-

Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

-

Expected Result: A single major peak, allowing for quantification of purity.

4.3.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the glycerol backbone protons and the protons of the nervonic acid acyl chains, including the olefinic protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the ester carbonyl carbons, the glycerol backbone carbons, and the carbons of the nervonic acid chains.

Applications in Drug Development

High-purity this compound is a valuable tool in several areas of drug development:

-

Neurodegenerative Disease Research: As a stable source of nervonic acid, it can be used in cell culture and animal models to study the effects of nervonic acid on myelination and neuronal health, with potential applications in diseases like multiple sclerosis and adrenoleukodystrophy.

-

Metabolic Studies: It can be used as a substrate to study the enzymatic pathways of long-chain fatty acid metabolism and transport.

-

Formulation Development: Its physical properties can be investigated for potential use as an excipient in lipid-based drug delivery systems.

-

Analytical Standard: It serves as a crucial reference standard for the quantification of this specific triacylglycerol in biological samples and natural products.

Application Notes & Protocols for the Purification of 1,2,3-Trinervonoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trinervonoyl glycerol is a triglyceride composed of a glycerol backbone esterified with three molecules of nervonic acid (cis-15-tetracosenoic acid), a long-chain monounsaturated omega-9 fatty acid. Nervonic acid is a significant component of sphingolipids in the myelin sheath of nerve fibers and is researched for its potential in addressing neurological and demyelinating disorders. The purification of this compound is a critical step for its characterization, and for preclinical and clinical studies.

These application notes provide a comprehensive overview of the methods for the purification of this compound from natural sources rich in nervonic acid, such as the seed oils of Malania oleifera, Lunaria annua (Honesty), and Acer truncatum. The protocols described herein are based on established lipid extraction and chromatographic techniques.

Purification Strategy Overview

The purification of this compound from a complex lipid mixture is a multi-step process. A general workflow involves:

-

Extraction: Isolation of the total lipid fraction from the raw plant material.

-

Initial Purification: Removal of non-triglyceride components such as free fatty acids, phospholipids, and sterols.

-

Fractionation: Separation of triglycerides based on their fatty acid composition to enrich the fraction containing this compound.

-

High-Resolution Purification: Final isolation of the target triglyceride to a high degree of purity.

-

Purity Assessment: Analysis of the purified product to determine its identity and purity.

The following diagram illustrates a typical purification workflow:

Data Presentation: Nervonic Acid Content in Source Materials

The selection of the starting material is crucial for an efficient purification process. The following table summarizes the nervonic acid content in the seed oils of various plant species.

| Plant Source | Scientific Name | Nervonic Acid Content (% of total fatty acids) | Reference |

| Malania | Malania oleifera | 46.2 - 55.7% | [1][2][3][4] |

| Honesty | Lunaria annua | ~21.8% | |

| Maple | Acer truncatum | ~3.5 - 5% | [5] |

| Xanthoceras sorbifolium | Xanthoceras sorbifolium | ~1.8% | [4] |

Malania oleifera seed oil is the most promising source due to its exceptionally high nervonic acid content.

Experimental Protocols

Protocol 1: Extraction of Nervonic Acid-Rich Oil from Malania oleifera Seeds

This protocol describes the extraction of crude oil from Malania oleifera seeds using supercritical fluid extraction with CO2, a green and efficient method.

Materials and Equipment:

-

Malania oleifera seeds

-

Grinder or mill

-

Supercritical fluid extraction (SFE) system

-

Liquid CO2 cylinder

-

Collection vessel

Procedure:

-

Sample Preparation: Dry the Malania oleifera seeds to a moisture content of less than 5%. Grind the dried seeds to a fine powder (e.g., 20-40 mesh).

-

SFE System Setup:

-

Load the ground seed powder into the extraction vessel of the SFE system.

-

Set the extraction temperature and pressure. Optimal conditions may vary, but typical starting points are 40-60°C and 20-30 MPa.

-

Set the CO2 flow rate (e.g., 2-4 L/min).

-

-

Extraction:

-

Pressurize the system with liquid CO2 to the desired pressure.

-

Heat the extraction vessel to the set temperature.

-

Initiate the CO2 flow through the extraction vessel. The supercritical CO2 will act as a solvent, extracting the oil.

-

The extracted oil is separated from the CO2 in a separator at a lower pressure and temperature, and collected in a vessel.

-

-

Collection and Storage:

-

Continue the extraction for a predetermined time (e.g., 2-4 hours) or until the extraction yield plateaus.

-

Depressurize the system and collect the crude oil.

-

Store the extracted oil under an inert atmosphere (e.g., nitrogen) at -20°C to prevent oxidation.

-

Protocol 2: Initial Purification of Triglycerides by Column Chromatography

This protocol aims to separate the triglyceride fraction from other lipids like free fatty acids and phospholipids in the crude oil.

Materials and Equipment:

-

Crude nervonic acid-rich oil

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Hexane (HPLC grade)

-

Diethyl ether (HPLC grade)

-

Rotary evaporator

-

Fraction collector (optional)

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in hexane.

-

Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

-

Wash the packed column with several column volumes of hexane.

-

-

Sample Loading:

-

Dissolve a known amount of the crude oil in a minimal volume of hexane.

-

Carefully load the sample onto the top of the silica gel bed.

-

-

Elution:

-

Elute the column with a non-polar solvent to first remove hydrocarbons.

-

Begin elution of the triglycerides with a solvent system of increasing polarity. A common gradient is a mixture of hexane and diethyl ether.

-

Start with 100% hexane.

-

Gradually increase the proportion of diethyl ether (e.g., from 1% to 10%). Triglycerides typically elute at low diethyl ether concentrations (e.g., 2-5%).

-

-

Collect fractions and monitor the elution by thin-layer chromatography (TLC).

-

-

Fraction Analysis and Pooling:

-

Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., hexane:diethyl ether:acetic acid 80:20:1 v/v/v).

-

Visualize the spots (e.g., with iodine vapor or by charring with a spray reagent).

-

Pool the fractions containing the pure triglyceride band.

-

-

Solvent Removal:

-

Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified triglyceride fraction.

-

Protocol 3: High-Resolution Purification by Preparative Reversed-Phase HPLC

This protocol describes the final purification of this compound using preparative high-performance liquid chromatography.

Materials and Equipment:

-

Enriched triglyceride fraction from Protocol 2

-

Preparative HPLC system with a UV or evaporative light scattering detector (ELSD)

-

Preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Acetone or isopropanol (HPLC grade)

-

Sample filtration device (e.g., 0.45 µm PTFE syringe filter)

Procedure:

-

Sample Preparation:

-

Dissolve the enriched triglyceride fraction in a suitable solvent, such as acetone or a mixture of the mobile phase components.

-

Filter the sample through a 0.45 µm filter to remove any particulate matter.

-

-

HPLC Method Development (Analytical Scale):

-

It is highly recommended to first optimize the separation on an analytical scale C18 column.

-

A typical mobile phase for triglyceride separation is a gradient of acetonitrile and acetone (or isopropanol).[6]

-

Example gradient: Start with a high concentration of acetonitrile and gradually increase the concentration of acetone.

-

The separation is based on the partition number (PN = CN - 2 x DB, where CN is the carbon number and DB is the number of double bonds). Triglycerides with higher PN will have longer retention times.

-

-

Preparative HPLC Run:

-

Equilibrate the preparative C18 column with the initial mobile phase conditions.

-

Inject the filtered sample onto the column.

-

Run the optimized gradient method.

-

Monitor the elution and collect the peak corresponding to this compound. The elution order of triglycerides can be predicted based on their partition numbers.

-

-

Fraction Collection and Solvent Removal:

-

Collect the fraction containing the target compound.

-

Evaporate the solvent under reduced pressure to obtain the purified this compound.

-

-

Purity Assessment:

-

Analyze the purity of the final product using analytical HPLC-ELSD, GC-MS (after transesterification to fatty acid methyl esters), or supercritical fluid chromatography (SFC).[7]

-

Signaling Pathways and Logical Relationships

The purification of this compound does not directly involve signaling pathways. However, the logical relationship between different purification techniques and their outcomes can be visualized.

Conclusion

The purification of this compound to a high degree of purity is achievable through a combination of lipid extraction and multi-step chromatographic techniques. The choice of the starting material, particularly those with high nervonic acid content like Malania oleifera seed oil, is critical for an efficient process. The detailed protocols provided in these application notes serve as a guide for researchers in the fields of natural product chemistry, lipidomics, and drug development to isolate this valuable triglyceride for further investigation. Analytical techniques such as HPLC, GC, and SFC are essential for monitoring the purification process and for the final characterization of the purified compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive investigation of the physicochemical properties, lipid profile, nutritional potential, and in vitro digestive characteristics of Malania oleifera oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aocs.org [aocs.org]

- 7. agilent.com [agilent.com]

Application Note: Analysis of Very Long-Chain Triglyceride TG(24:1/24:1/24:1)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triglycerides (TGs) are the primary form of energy storage in eukaryotes. Very long-chain triglycerides (VLC-TGs), such as TG(24:1/24:1/24:1), which contains three nervonic acid (24:1) acyl chains, are of increasing interest in biomedical research due to their potential roles in various physiological and pathological processes. Accurate and sensitive detection and quantification of specific TG species like TG(24:1/24:1/24:1) are crucial for understanding their metabolism and function. This application note details a robust analytical method for the analysis of TG(24:1/24:1/24:1) using reversed-phase liquid chromatography coupled with high-resolution mass spectrometry (LC-MS).

Analytical Technique: Reversed-Phase LC-MS/MS

Reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the analysis of individual triglyceride species in complex biological samples.[1][2] This method offers high sensitivity and selectivity, allowing for the separation and identification of specific TGs, including isomers.[1] For very long-chain triglycerides like TG(24:1/24:1/24:1), specialized chromatographic conditions are necessary to ensure complete elution and prevent sample carryover.[3]

High-resolution mass spectrometers, such as the LTQ-Orbitrap, provide accurate mass measurements of precursor and fragment ions, which is essential for confident lipid identification.[3][4] Tandem mass spectrometry (MS/MS) with fragmentation techniques like Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) is used to elucidate the fatty acid composition of the triglycerides.[3]

Experimental Protocol

This protocol provides a general methodology for the extraction and analysis of TG(24:1/24:1/24:1) from biological samples.

1. Sample Preparation (Lipid Extraction)

A standard lipid extraction method, such as the Folch or Bligh-Dyer method, is recommended.[5][6]

-

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Sample (e.g., plasma, tissue homogenate)

-

Glass centrifuge tubes

-

Nitrogen gas evaporator

-

-

Procedure:

-

To 1 part of the aqueous sample, add 2 parts of chloroform and 2 parts of methanol.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and lipid extraction.

-

Add 1 part of chloroform and 1 part of 0.9% NaCl solution to induce phase separation.

-

Vortex again for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette.

-

Dry the extracted lipids under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform).

-

2. LC-MS/MS Analysis

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Reversed-phase C18 or C8 column.

-

High-resolution mass spectrometer (e.g., LTQ-Orbitrap) with an electrospray ionization (ESI) source.

-

-

LC Conditions:

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

-